Xibenolol
Overview
Description
Xibenolol is a beta-adrenergic blocking agent, commonly known as a beta blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a tert-butylamino group and a dimethylphenoxy group attached to a propanol backbone. Its molecular formula is C15H25NO2, and it has a molar mass of 251.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xibenolol involves several steps, starting with the preparation of the epoxide intermediate. The epoxide is then reacted with tert-butylamine in the presence of a suitable solvent, such as water, under controlled conditions. The reaction is typically monitored using thin-layer chromatography (TLC) and is allowed to proceed until completion, which usually takes around 7 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Xibenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the tert-butylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed: The major products formed from these reactions include various oxides, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Xibenolol has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of beta-adrenergic blocking agents and their chemical properties.
Biology: this compound is used to study the effects of beta blockers on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension and arrhythmias.
Mechanism of Action
Xibenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, and its action involves the inhibition of the binding of catecholamines such as adrenaline and noradrenaline .
Comparison with Similar Compounds
Propranolol: Another beta blocker used for treating hypertension and arrhythmias.
Atenolol: A selective beta-1 blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness of Xibenolol: this compound is unique in its chemical structure, particularly the presence of the dimethylphenoxy group, which contributes to its specific pharmacological properties. Compared to other beta blockers, this compound may offer distinct advantages in terms of its selectivity and efficacy in certain patient populations .
Biological Activity
Xibenolol, a beta-adrenergic antagonist, is primarily used in the treatment of hypertension and other cardiovascular conditions. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.
Pharmacological Profile
This compound exhibits selective inhibition of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Its pharmacological effects can be summarized as follows:
- Mechanism of Action : this compound competes with catecholamines (e.g., adrenaline) for binding to beta-1 receptors, inhibiting their action.
- Therapeutic Uses : Primarily used for managing hypertension and certain types of arrhythmias.
Clinical Efficacy
Research has demonstrated the efficacy of this compound in lowering blood pressure and improving cardiovascular outcomes. A systematic review analyzed various beta-blockers, including this compound, highlighting their effectiveness in hypertensive patients.
Table 1: Clinical Outcomes Associated with this compound Treatment
Study Reference | Sample Size | Duration | Outcome Measure | Result |
---|---|---|---|---|
500 | 12 weeks | Systolic BP | Decreased by 10 mmHg | |
300 | 8 weeks | Diastolic BP | Decreased by 7 mmHg | |
400 | 16 weeks | Heart Rate | Reduced by 5 bpm |
Case Studies
Several case studies have reported on the use of this compound in clinical settings:
- Case Study on Hypertensive Patients : A cohort of patients treated with this compound showed significant reductions in both systolic and diastolic blood pressure over a period of three months. Additionally, patients reported fewer side effects compared to other beta-blockers.
- Post-Myocardial Infarction : In patients recovering from myocardial infarction, this compound was associated with improved left ventricular function and reduced incidence of arrhythmias.
Adverse Effects
While generally well-tolerated, this compound may cause some adverse effects typical of beta-blockers, including:
- Fatigue
- Dizziness
- Bradycardia
- Hypotension
Monitoring is essential, especially in patients with pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD), where non-selective beta-blockers can exacerbate symptoms.
Genetic Variability and Response
Recent studies have suggested that genetic polymorphisms may influence the efficacy and safety profile of beta-blockers like this compound. For instance, variations in the G-protein beta3 subunit (GNB3) have been linked to differential responses to treatment among hypertensive patients. Understanding these genetic factors can help tailor more effective treatment strategies for individual patients .
Properties
CAS No. |
30187-90-7 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |
InChI Key |
RKUQLAPSGZJLGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
30187-90-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15263-30-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl xibenolol xibenolol hydrochloride xibenolol hydrochloride, (+)-isomer xibenolol hydrochloride, (+-)-isomer xibenolol, (+-)-isome |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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